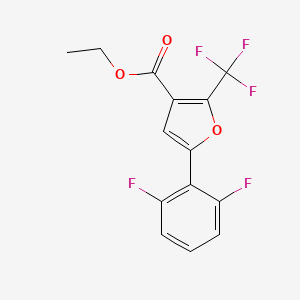
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene (DBFCMT) is a brominated organic compound that is used in a variety of laboratory applications. It is a versatile compound that has a wide range of uses due to its unique properties. DBFCMT is an important reagent in the synthesis of organic compounds, and is also used in the synthesis of pharmaceuticals and other products. It is also used in the study of biochemical and physiological processes in the laboratory. In
科学的研究の応用
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene is used in a wide range of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of pharmaceuticals. It is also used in the study of drug metabolism, the development of new drugs, and the study of toxicology.
作用機序
The mechanism of action of 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene is based on its ability to act as a Lewis acid. In the Friedel-Crafts alkylation reaction, the bromoalkane is converted to a carbocation, which then reacts with the Lewis acid to form the desired product. The Lewis acid then acts as a catalyst to promote the reaction, allowing the reaction to proceed more quickly and efficiently.
Biochemical and Physiological Effects
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene has a wide range of biochemical and physiological effects. It is known to be an effective inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in neurotransmitter levels, which can have a variety of effects on the body. It can also act as a powerful antioxidant, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
The advantages of using 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene in laboratory experiments are numerous. It is a highly efficient reagent, which means that it can be used in a variety of reactions to produce a high yield of product. It is also relatively inexpensive, making it an attractive option for researchers on a budget. Additionally, it is a safe reagent to use, making it a viable option for laboratory experiments.
The main limitation of using 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene in laboratory experiments is that it is a highly reactive compound. This means that it can react with other compounds in the reaction, leading to unexpected results. Additionally, it can be difficult to control the reaction conditions, which can lead to unwanted side reactions.
将来の方向性
There are numerous potential future directions for the use of 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene in laboratory experiments. One potential direction is the development of new pharmaceuticals and drugs. 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene can be used to synthesize a variety of compounds, which can then be tested for their potential therapeutic effects. Additionally, 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene can be used to study the biochemical and physiological effects of various compounds, which can lead to a better understanding of how drugs interact with the body. Finally, 3,5-Dibromo-4-(chlorodifluoromethoxy)toluene can be used to study the toxicology of various compounds, which can help researchers identify potential hazards and develop strategies to reduce the risk of exposure.
合成法
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene is synthesized by a method known as the Friedel-Crafts alkylation reaction. In this method, a bromoalkane, such as 3,5-dibromo-4-chlorodifluoromethoxy toluene, is reacted with a Lewis acid, such as aluminum chloride, to form the desired product. In the reaction, the bromoalkane is converted to a carbocation, which then reacts with the Lewis acid to form the desired product. The reaction is highly efficient and yields a high yield of product.
特性
IUPAC Name |
1,3-dibromo-2-[chloro(difluoro)methoxy]-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClF2O/c1-4-2-5(9)7(6(10)3-4)14-8(11,12)13/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGHOYHJERAMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(F)(F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-(chlorodifluoromethoxy)toluene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)


![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)
![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)





![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)